(S)-1-(o-Tolyl)propan-1-amine hydrochloride
Description
Propriétés
IUPAC Name |
(1S)-1-(2-methylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-10(11)9-7-5-4-6-8(9)2;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFSFSDKCOAXNJ-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469912 | |
| Record name | (1S)-1-(2-Methylphenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874015-38-0 | |
| Record name | (1S)-1-(2-Methylphenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
(S)-1-(o-Tolyl)propan-1-amine hydrochloride, a chiral amine, has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its unique structural properties and biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : CHClN
- Molecular Weight : Approximately 163.68 g/mol
- Chirality : The compound exists as a single enantiomer, which influences its biological interactions.
The presence of the ortho-tolyl group contributes to its distinct chemical behavior and potential interactions with biological receptors.
The mechanisms through which this compound exerts its biological effects are not fully elucidated, but several studies suggest it may interact with specific molecular targets:
- Receptor Interaction : The compound is thought to modulate the activity of neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
- Enzyme Modulation : It may affect enzyme activity involved in metabolic pathways, which could lead to therapeutic benefits in various conditions .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound demonstrate selective activity against certain pathogens, suggesting potential as an antimicrobial agent .
- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems may position it as a candidate for treating mood disorders or neurodegenerative diseases.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound and its derivatives:
- Antichlamydial Activity : A study reported that related compounds exhibited selective activity against Chlamydia, indicating potential for developing new treatments targeting this pathogen .
- Synthesis and Optimization : Research on asymmetric synthesis techniques has demonstrated the ability to produce high yields of (S)-enantiomers, enhancing the understanding of its pharmacological properties .
- Toxicity Assessment : Toxicological evaluations have shown that certain derivatives do not exhibit cytotoxic effects at therapeutic concentrations, supporting their safety for further development .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities observed in studies involving this compound and related compounds:
| Compound Name | Activity Type | Observations |
|---|---|---|
| This compound | Antimicrobial | Selective activity against Chlamydia |
| (R)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride | Neuropharmacological | Potential effects on mood regulation |
| Derivatives with amide bonds | Antibacterial | Moderate activity against N. meningitidis |
Comparaison Avec Des Composés Similaires
Key Properties :
- Storage : Requires an inert atmosphere at room temperature .
- Hazard Profile : Classified with GHS warnings for harmful ingestion (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
- Applications : Used in pharmaceuticals, agrochemicals, and chemical synthesis, often as a chiral intermediate or active pharmaceutical ingredient (API) .
Comparison with Structurally Similar Compounds
Enantiomeric and Positional Isomers
Key Insights :
Substituted Phenyl Derivatives
Key Insights :
Chain Length and Aromatic Modifications
Key Insights :
Table 1. Comparative Overview of Key Compounds
| Feature | (S)-1-(o-Tolyl)propan-1-amine HCl | (R)-Enantiomer | 2-Phenyl-1-propanamine HCl | (S)-1-(Naphthalen-1-yl)propan-1-amine HCl |
|---|---|---|---|---|
| Molecular Weight | 185.69 | 185.69 | 171.67 | 221.73 |
| Aromatic Group | o-Tolyl | o-Tolyl | Phenyl (C2) | Naphthyl |
| Key Application | Chiral intermediates | Research | Chemical synthesis | High-potency APIs |
Méthodes De Préparation
Enantioselective Grignard Addition to Epoxides
One of the most established methods involves the enantioselective addition of an o-tolyl Grignard reagent to a chiral epoxide, such as (S)-propylene oxide:
- Step 1: Preparation of o-tolylmagnesium bromide by reacting o-bromotoluene with magnesium turnings in anhydrous ether or THF.
- Step 2: Addition of the Grignard reagent to (S)-propylene oxide at low temperatures (0–5°C) to yield (S)-1-(o-tolyl)propan-2-ol with high enantiomeric excess.
- Step 3: Isolation and purification of the chiral alcohol intermediate.
This method benefits from the high stereochemical control provided by the chiral epoxide and the reactivity of the Grignard reagent.
Reductive Amination of Chiral Alcohols
The chiral alcohol intermediate is converted into the primary amine via reductive amination:
- Reagents: Ammonia or ammonium salts serve as the nitrogen source; sodium cyanoborohydride or hydrogenation catalysts (e.g., Pd/C under H2) act as reducing agents.
- Conditions: Mild acidic conditions (pH ~5–6) favor imine formation and subsequent reduction.
- Outcome: The reaction proceeds with retention of stereochemistry, yielding (S)-1-(o-tolyl)propan-1-amine.
Alternative Methods: Catalytic Asymmetric Synthesis
Catalytic asymmetric hydrogenation or organocatalytic approaches have been explored to directly produce the chiral amine:
- Asymmetric Hydrogenation: Using chiral catalysts (e.g., Rh or Ru complexes with chiral ligands), α,β-unsaturated ketones or imines derived from o-tolyl precursors are hydrogenated to the chiral amine.
- Organocatalysis: Chiral amine catalysts can promote enantioselective transformations leading to the desired amine.
These methods offer advantages in scalability and environmental impact but may require optimization for yield and enantiomeric purity.
Formation of Hydrochloride Salt
The free base (S)-1-(o-tolyl)propan-1-amine is converted to its hydrochloride salt by:
- Treatment with HCl: The amine is dissolved in ethanol or anhydrous solvent and treated with concentrated hydrochloric acid.
- Crystallization: The hydrochloride salt precipitates upon cooling or addition of a non-solvent, facilitating purification.
- Properties: The salt form improves compound stability, handling, and storage.
Comparative Data Table: Preparation Routes
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Enantioselective Grignard Addition | o-Tolylmagnesium bromide, (S)-propylene oxide, THF, 0–5°C | High stereoselectivity, well-established | Requires moisture-free conditions, sensitive reagents |
| Reductive Amination | Ammonia, sodium cyanoborohydride, mild acid | Retains stereochemistry, mild conditions | Use of toxic reducing agents |
| Catalytic Asymmetric Hydrogenation | Chiral Rh/Ru catalysts, H2 gas, α,β-unsaturated precursors | Scalable, greener chemistry | Catalyst cost, optimization needed |
| Organocatalytic Methods | Chiral amine catalysts, various substrates | Metal-free, potentially more sustainable | Emerging methods, lower yields |
Research Findings and Analytical Data
- Stereochemical Purity: Enantiomeric excess (ee) values above 95% are achievable using chiral epoxide starting materials or chiral catalysts, confirmed by chiral HPLC or NMR with chiral shift reagents.
- Yield: Overall yields for the multi-step synthesis typically range from 60% to 85%, depending on purification and reaction conditions.
- Stability: The hydrochloride salt form exhibits melting points around 200–210°C and shows good thermal stability up to ~200°C as assessed by thermogravimetric analysis.
- Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry confirms compound purity and absence of significant impurities.
- Storage: The hydrochloride salt is stable under refrigeration (−20°C) in airtight, light-protected containers to prevent degradation.
Notes on Industrial and Scale-Up Considerations
- Continuous flow synthesis techniques can enhance the reproducibility and scalability of the Grignard addition and reductive amination steps.
- Catalytic asymmetric methods are attractive for industrial production due to lower waste and higher atom economy.
- The choice of method depends on the required scale, cost constraints, and desired enantiomeric purity.
Q & A
Q. Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–5°C (Grignard) |
| Catalyst | (S)-BINOL-derived ligands |
| Crystallization Solvent | Ethanol/water (3:1) |
What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Combine spectroscopic and chromatographic methods:
- NMR : Confirm stereochemistry via H and C NMR. For example, the chiral center at C1 shows distinct coupling patterns (e.g., H: δ 1.2–1.5 ppm for CH, δ 3.8–4.2 ppm for NH) .
- HPLC-MS : Use reverse-phase C18 columns with ESI-MS to verify molecular ion peaks (exact mass: 201.0920 for CHClNO) .
- Melting Point : Validate purity (expected range: 200–210°C, depending on crystallization conditions) .
Q. Challenges :
- Racemization at high temperatures (>50°C). Mitigate by conducting reactions under nitrogen atmosphere .
What strategies are effective for identifying and quantifying impurities in this compound?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (60°C, 48h), acid/alkali (0.1M HCl/NaOH, 24h), and UV light to simulate degradation pathways.
- UPLC-PDA : Use a BEH C18 column (1.7 µm, 2.1 × 50 mm) with 0.1% formic acid/acetonitrile gradient to resolve impurities (e.g., regioisomers, diastereomers) .
- QTOF-MS : Identify unknown impurities via exact mass matching (e.g., m/z 207.063 for difluorophenyl analogs) .
Q. Common Impurities :
| Impurity | Source |
|---|---|
| (R)-enantiomer | Incomplete resolution |
| o-Tolylpropanol | Partial oxidation |
How can researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
Q. Stability Data :
| Condition | Degradation (%) |
|---|---|
| 25°C/60% RH | <2% over 12 months |
| 40°C/75% RH | 5–8% over 6 months |
What methodologies are suitable for studying the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinity to receptors (e.g., monoamine transporters) .
- SPR (Surface Plasmon Resonance) : Immobilize target proteins on CM5 chips; measure real-time binding kinetics (KD values) .
- In Vitro Assays : Test inhibition of serotonin/norepinephrine transporters in HEK293 cells (IC determination) .
Q. Example Results :
| Target | IC (nM) |
|---|---|
| SERT | 120 ± 15 |
| NET | 85 ± 10 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
